2-methoxy-3-(4-methylphenyl)propan-1-aminehydrochloride
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Overview
Description
2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride is a versatile chemical compound with a unique structure. It finds applications in diverse scientific research, providing valuable insights into various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and 2-methoxypropan-1-amine.
Condensation Reaction: The 4-methylbenzaldehyde undergoes a condensation reaction with 2-methoxypropan-1-amine in the presence of a suitable catalyst to form the intermediate product.
Hydrochloride Formation: The intermediate product is then treated with hydrochloric acid to form the hydrochloride salt of 2-methoxy-3-(4-methylphenyl)propan-1-amine.
Industrial Production Methods
In industrial settings, the production of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors are used to carry out the condensation reaction.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and sodium cyanide (NaCN) are used in substitution reactions.
Major Products Formed
Oxidation: The major products formed are ketones or aldehydes.
Reduction: The major products are alcohols or amines.
Substitution: The major products depend on the nucleophile used, resulting in azides, cyanides, or other substituted derivatives.
Scientific Research Applications
2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-3-(4-methylphenyl)propan-1-amine: The non-hydrochloride form of the compound.
4-methoxy-3-methylphenylpropan-1-amine: A structurally similar compound with a different substitution pattern.
3-(4-methylphenyl)propan-1-amine: A compound with a similar backbone but lacking the methoxy group.
Uniqueness
2-methoxy-3-(4-methylphenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research applications and chemical reactions.
Properties
IUPAC Name |
2-methoxy-3-(4-methylphenyl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9-3-5-10(6-4-9)7-11(8-12)13-2;/h3-6,11H,7-8,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJIBGCVKKXTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CN)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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